

Application Notes and Protocols for Investigational Compounds

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Compound of Interest

Compound Name: **DMX-129**
Cat. No.: **B15618236**

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Important Note: A search for "**DMX-129**" did not yield information on a specific therapeutic agent. The following data pertains to investigational compounds with similar designations. It is crucial to verify the exact compound of interest for your research. The information provided is for research purposes only and does not constitute medical advice.

MM-129: A Novel BTK/PD-L1 Inhibitor for Colon Cancer

MM-129 is an experimental inhibitor targeting Bruton's tyrosine kinase (BTK) and Programmed death-ligand 1 (PD-L1), with potential applications in colon cancer treatment.[\[1\]](#) Preclinical studies have explored its safety, pharmacokinetics, and anti-tumor activity.

Quantitative Data Summary

Parameter	Value	Species	Administration Route	Reference
Anticancer Effective Dose	10 μ mol/kg	Mice	Not specified	[1] [2]
Bioavailability	68.6%	Wistar Rats	Intraperitoneal	[1]
Zebrafish Embryo Treatment	10 μ M	Zebrafish	Not specified	[1] [2]

Experimental Protocols

Toxicity and Safety Evaluation in Mice: A 14-day study was conducted to assess the safety profile of MM-129 in mice. The compound was administered at an anticancer effective dose of 10 μ mol/kg.[1][2] Throughout the study, animal welfare was monitored. At the conclusion of the 14-day period, hematological and biochemical parameters were analyzed to evaluate liver and renal function.[1] No serious adverse events were reported at this dosage.[1][2]

Pharmacokinetic Study in Wistar Rats: The pharmacokinetic properties of MM-129 were evaluated in Wistar rats. Following intraperitoneal administration, the compound's absorption and bioavailability were assessed. The results indicated rapid absorption and a bioavailability of 68.6%. [1]

Zebrafish Embryo Toxicity Assay: To determine potential sublethal effects, zebrafish embryos were treated with a 10 μ M concentration of MM-129. No significant adverse effects were detected at this concentration.[1][2]

Signaling Pathway and Experimental Workflow

Caption: MM-129 experimental workflow and targeted signaling pathway.

EBC-129: An Antibody-Drug Conjugate for Solid Tumors

EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a specific glycosylation site on both carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6, which are over-expressed in various solid tumors.[3] The ADC consists of a fully humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE).[4]

Quantitative Data Summary

Parameter	Value	Population	Administration Route	Reference
Phase 1a Dose Escalation	0.3, 0.6, 1.2, 1.8, 2.0, 2.2 mg/kg	Patients with advanced solid tumors	Intravenous (every 3 weeks)	[5]
Maximum Tolerated Dose	2.2 mg/kg	Patients with advanced solid tumors	Intravenous	[5]
Objective Response Rate (ORR)	20%	Patients with advanced pancreatic ductal adenocarcinoma	Intravenous	[4]
Disease Control Rate (DCR)	71.4%	Patients with advanced pancreatic ductal adenocarcinoma	Intravenous	[4]
Median Progression-Free Survival	12.9 weeks	Patients with advanced pancreatic ductal adenocarcinoma	Intravenous	[4]

Experimental Protocols

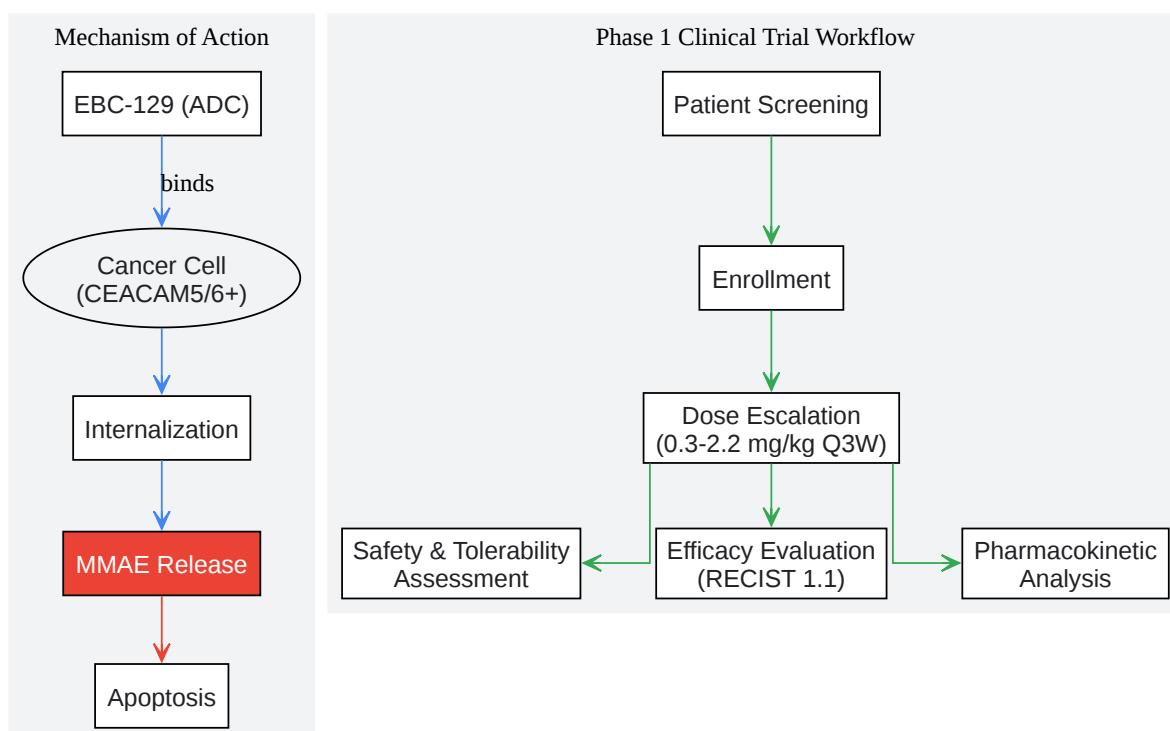
Phase 1a Clinical Trial (NCT05701527): This open-label, dose-escalation study enrolled patients with locally advanced unresectable or metastatic solid tumors who had progressed on standard therapies.[4][6] The trial evaluated the safety, tolerability, and preliminary efficacy of EBC-129 monotherapy.[5] Patients received escalating doses of EBC-129 administered intravenously every 3 weeks.[5] Key assessments included monitoring for adverse events, tumor response according to RECIST v1.1, and pharmacokinetic analysis.[4][5]

Inclusion Criteria for Phase 1 Trial:

- Age: ≥ 18 years (US) or ≥ 21 years (Singapore)

- Body weight: ≥ 40 kg and ≤ 100 kg (Parts A and B), ≤ 120 kg (other parts)
- Histologically or cytologically confirmed unresectable locally advanced or metastatic solid tumors with confirmed CEACAM5/6 expression.[4][6]
- ECOG performance status of 0 or 1.[4][6]
- Adequate organ function (hepatic, renal, and bone marrow).[6]

Mechanism of Action and Clinical Trial Workflow



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Caption: EBC-129 mechanism of action and Phase 1 trial workflow.

MCLA-129: A Bispecific Antibody Targeting EGFR and c-MET

MCLA-129 is a human bispecific IgG1 antibody designed to target both the epidermal growth factor receptor (EGFR) and the c-mesenchymal-epithelial transition factor (c-MET) on tumor cells.^{[7][8]} It is being investigated for the treatment of advanced non-small cell lung cancer (NSCLC) and other solid tumors.^[7]

Quantitative Data Summary

There is no publicly available quantitative data on specific dosages from the provided search results. The clinical trial (NCT04930432) is a Phase 1/2 dose-finding study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.^[7]

Experimental Protocols

Phase 1/2 Clinical Trial (NCT04930432): This is a multi-center, open-label study of MCLA-129 as a monotherapy in patients with advanced solid tumors.^[7]

- Part 1 (Phase 1): A dose-escalation phase to determine the dose-limiting toxicity (DLT) and MTD of MCLA-129. This is followed by a dose-expansion phase.^[7]
- Part 2 (Phase 2): Parallel cohort expansion to further evaluate the efficacy, safety, and pharmacokinetic profile in specific patient sub-cohorts, particularly those with advanced NSCLC.^[7]

Preclinical In Vitro and In Vivo Studies: Preclinical studies have demonstrated that MCLA-129 can block EGF and HGF binding to their respective receptors, thereby inhibiting ligand-induced phosphorylation.^[8] The antibody also exhibits enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).^[8] In vivo studies using patient-derived xenograft models of EGFR exon20 insertion NSCLC showed significant, dose-dependent tumor regression.^[8]

Mechanism of Action and Preclinical Evaluation

Caption: MCLA-129 mechanism of action and preclinical workflow.

AGMB-129 (Ontunisertib): A GI-Restricted ALK5 Inhibitor for Crohn's Disease

AGMB-129, also known as Ontunisertib, is an oral, small molecule inhibitor of ALK5 (TGF- β R1) being developed for the treatment of Fibrostenosing Crohn's Disease (FSCD).[\[9\]](#) It is designed to be gastrointestinal-restricted to minimize systemic exposure and improve its safety profile.[\[9\]](#) [\[10\]](#)

Quantitative Data Summary

Parameter	Value	Population	Administration Route	Reference
Phase 1 SAD/MAD Doses	Various ascending doses	Healthy Subjects	Oral	[9]
Phase 2a High Dose	200mg twice-daily	Patients with FSCD	Oral	[9]
Phase 2a Low Dose	100mg once-daily	Patients with FSCD	Oral	[9]
Phase 1 Study Size	82 healthy subjects	Healthy Subjects	Oral	[9]
Phase 2a Study Size	103 patients	Patients with FSCD	Oral	[11]

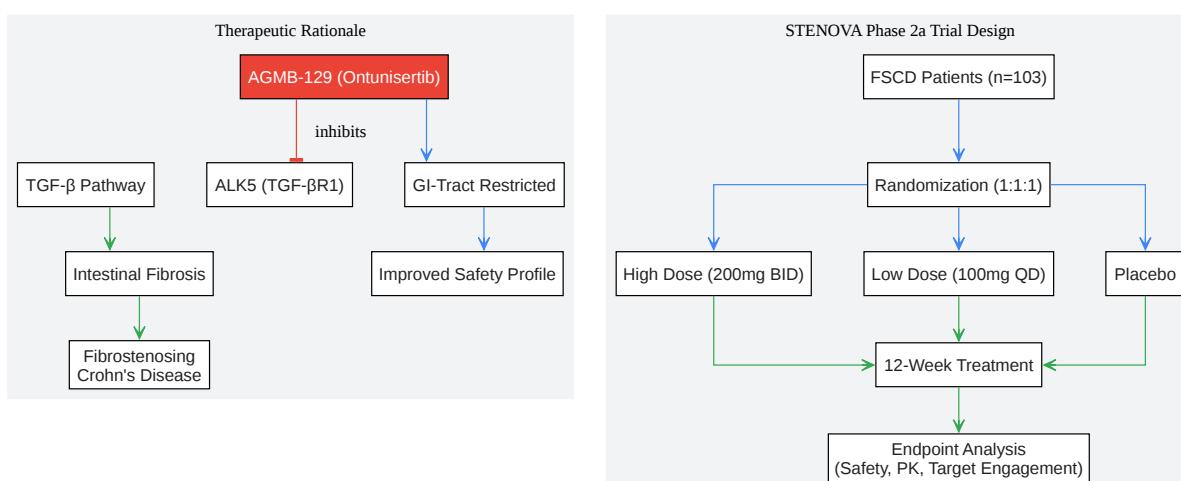
Experimental Protocols

Phase 1 Clinical Trial: A study in 82 healthy subjects included single ascending dose (SAD), multiple ascending dose (MAD), and food-effect stages.[\[9\]](#) The trial demonstrated that AGMB-129 was well-tolerated at all tested doses, with no drug-related safety signals or dose-limiting toxicities.[\[9\]](#) It confirmed high local exposure in the ileum with no clinically relevant systemic exposure.[\[9\]](#)[\[10\]](#)

STENOVA Phase 2a Clinical Trial (NCT05843578): This is a randomized, double-blind, placebo-controlled study in patients with symptomatic FSCD.[10][11]

- Design: Patients are randomized (1:1:1) to receive a high dose (200mg BID), a low dose (100mg QD), or a placebo for 12 weeks, in addition to their standard of care.[9][11]
- Primary Endpoints: Safety and tolerability.[10]
- Secondary Endpoints: Pharmacokinetics and target engagement, assessed via transcriptomics in mucosal biopsies collected from ileal strictures at screening and Week 12. [9][11]

Logical Relationship and Clinical Trial Design



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Caption: AGMB-129 therapeutic rationale and Phase 2a trial design.

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